molecular formula C13H10N2O2S B14211231 2-Methyl-3-nitro-10H-phenothiazine CAS No. 823802-24-0

2-Methyl-3-nitro-10H-phenothiazine

Cat. No.: B14211231
CAS No.: 823802-24-0
M. Wt: 258.30 g/mol
InChI Key: AVCJRHAZFYWWSG-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitro-10H-phenothiazine typically involves the nitration of 2-methylphenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure consistent product quality. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-3-nitro-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its neuroleptic and antipsychotic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

2-Methyl-3-nitro-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A widely used antipsychotic drug with a similar tricyclic structure but different substituents.

    Promethazine: An antihistamine with a similar core structure but different functional groups.

    Thioridazine: Another antipsychotic with structural similarities but distinct pharmacological properties.

The uniqueness of this compound lies in its specific functional groups (methyl and nitro), which confer unique chemical and biological properties compared to other phenothiazine derivatives.

Properties

CAS No.

823802-24-0

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

2-methyl-3-nitro-10H-phenothiazine

InChI

InChI=1S/C13H10N2O2S/c1-8-6-10-13(7-11(8)15(16)17)18-12-5-3-2-4-9(12)14-10/h2-7,14H,1H3

InChI Key

AVCJRHAZFYWWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])SC3=CC=CC=C3N2

Origin of Product

United States

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